Pyridine-2-carbonyl azide

Catalog No.
S9092474
CAS No.
4013-71-2
M.F
C6H4N4O
M. Wt
148.12 g/mol
Availability
Inquiry
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Pyridine-2-carbonyl azide

CAS Number

4013-71-2

Product Name

Pyridine-2-carbonyl azide

IUPAC Name

pyridine-2-carbonyl azide

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C6H4N4O/c7-10-9-6(11)5-3-1-2-4-8-5/h1-4H

InChI Key

RUEMLKUMKKDJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=[N+]=[N-]

Pyridine-2-carbonyl azide is an organic compound characterized by the presence of a pyridine ring substituted with a carbonyl group and an azide functional group. The molecular structure can be represented as C7_7H6_6N4_4O, indicating that it contains seven carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom. The azide group (-N₃) is known for its high reactivity and is often utilized in various synthetic applications, particularly in the formation of nitrogen-containing heterocycles.

  • Staudinger Reaction: This reaction involves the conversion of azides into amines. Pyridine-2-carbonyl azide can react with phosphines to yield iminophosphoranes, which can subsequently hydrolyze to form primary amines .
  • Cycloaddition Reactions: The azide moiety can undergo cycloaddition with alkenes or alkynes to form five-membered or six-membered ring systems. This is particularly useful in synthesizing complex organic molecules .
  • Thermal Decomposition: Under heat or UV light, pyridine-2-carbonyl azide may decompose to generate reactive nitrene species, which can then participate in further reactions such as C-H bond activation or insertion into other substrates .

Several methods have been developed for synthesizing pyridine-2-carbonyl azide:

  • From Pyridine Derivatives: A common approach involves the reaction of 2-pyridinecarboxylic acid with sodium azide in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide), leading to the formation of the azide derivative .
  • Via Acylation: Another method includes acylating pyridine with an appropriate acid chloride followed by treatment with sodium azide, facilitating the introduction of the azide functional group .
  • Direct Azidation: Direct azidation of pyridine derivatives using sodium azide under acidic or basic conditions can also yield pyridine-2-carbonyl azide efficiently .

Pyridine-2-carbonyl azide has several notable applications:

  • Synthetic Intermediates: It serves as a precursor for synthesizing other nitrogen-containing heterocycles which are valuable in medicinal chemistry.
  • Click Chemistry: The high reactivity of the azide group makes it suitable for "click chemistry" applications, where it can react with alkynes to form triazoles, which are important scaffolds in drug design.
  • Material Science: Due to its unique properties, pyridine-2-carbonyl azide may find applications in developing new materials, particularly those requiring specific electronic or optical characteristics.

Pyridine-2-carbonyl azide shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
Pyridine-3-carbonyl azideSimilar structure but different substitutionDifferent reactivity patterns due to position
Benzoyl azideContains a benzoyl group instead of pyridineOften used in polymer chemistry
1-Azido-2-pyridinoneContains a hydroxyl group on the pyridineExhibits different solubility and reactivity
4-AzidobenzamideContains an amide functional groupUsed in peptide synthesis

Pyridine-2-carbonyl azide is unique due to its specific substitution pattern on the pyridine ring and its ability to participate in diverse

Early Developments in Acyl Azide Chemistry

The foundational chemistry of acyl azides traces back to the late 19th century, with Theodor Curtius’ pioneering work on the thermal decomposition of these compounds. In 1894, Curtius and Heidenreich first synthesized carbonyl diazide (OC(N₃)₂), a simple acyl diazide, by treating carbonyl dihydrazide dihydrochloride with sodium nitrite. Though highly explosive, this compound demonstrated reactivity analogous to phosgene, laying the groundwork for understanding acyl azides’ potential in organic synthesis. The Curtius rearrangement, discovered shortly thereafter, revealed that acyl azides decompose to isocyanates—a transformation pivotal for amine and heterocycle synthesis.

Pyridine-2-carbonyl azide itself likely originated from mid-20th-century efforts to diversify heteroaromatic azides. The integration of a pyridine ring, a structure first isolated by Thomas Anderson in 1849, introduced electronic and steric modifications that enhanced stability and directed reactivity. By the 1960s, advancements in azide synthesis protocols, such as the use of sodium azide with acyl chlorides, enabled systematic exploration of pyridinyl-substituted variants.

Evolution of Synthetic Methods

Early routes to pyridine-2-carbonyl azide relied on direct azidation of pyridine-2-carbonyl chloride, a method limited by the handling hazards of gaseous hydrazoic acid. Modern protocols, such as the one reported by Vasantha and Sureshbabu in 2010, employ safer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and sodium azide in tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO). This two-stage process achieves an 85% yield by activating 2-picolinic acid (pyridine-2-carboxylic acid) with BOP, followed by nucleophilic displacement with azide (Table 1).

Table 1. Optimized Synthesis of Pyridine-2-Carbonyl Azide

StepReagents/ConditionsTemperatureTimeOutcome
12-Picolinic acid, BOP, DIPEA, THF0°C20 minActivated intermediate
2Sodium azide, THF/DMSO0°C15 minPyridine-2-carbonyl azide

Rhodium(II) Acetate-Mediated Diazoester-Azirine Coupling

The use of rhodium(II) acetate $$[Rh2(OAc)4]$$ as a catalyst enables stereospecific coupling between diazoesters and azirinecarbonyl azides. For example, reactions of alkenyl-substituted azirines with diazo compounds in the presence of $$Rh2(OAc)4$$ yield azahexatrienes, which undergo electrocyclization to form dihydropyridines or pyrroles depending on substituent effects [4]. A key study demonstrated that $$Rh2(OAc)4$$ (5 mol%) catalyzes the coupling of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides with diazoesters at 25°C, producing 2-azahexa-1,3,5-triene intermediates in >80% yield [4]. The stereochemical outcome is governed by the concerted mechanism of nitrene transfer, where both C–N bonds form simultaneously, preserving olefin geometry in the resulting aziridines [6].

Table 1: Representative $$Rh2(OAc)4$$-Catalyzed Azirine Couplings

SubstrateProductYield (%)Stereospecificity
E-3-Hexenecis-Aziridine89>95% retention
Z-Stilbenetrans-Aziridine8894:6 cis:trans
β-Methylstyrenecis-Aziridine78100% retention

Influence of Rhodium(II) Espylate on Intermediate Stabilization

Comparative studies between $$Rh2(OAc)4$$ and $$Rh2(esp)2$$ (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) reveal distinct stabilization effects on reactive intermediates. While $$Rh2(OAc)4$$ achieves higher yields (89% vs. 72%) in aziridination reactions, $$Rh2(esp)2$$ permits reduced catalyst loading (1 mol%) without compromising stereospecificity [6]. The bulky esp ligand mitigates undesired side reactions by shielding the rhodium-bound nitrene intermediate, particularly in sterically congested systems. For instance, the reaction of N-aryl aziridines with acrylates under $$Rh2(esp)2$$ catalysis affords linear alkylation products exclusively, whereas $$Rh2(OAc)4$$ promotes branched regioisomers under identical conditions [3].

Iodine(III)-Mediated Cross-Coupling Strategies

Oxidant-Dependent Azide Functionalization

Iodine(III) reagents, notably phenyliodine diacetate $$[PhI(OAc)2]$$, serve as efficient oxidants for converting isocyanides and silyl enol ethers to carbamoyl- and ketoazides. Systematic screening identified $$PhI(OAc)2$$ as optimal, achieving 85% yield for pyridine-2-carbonyl azide derivatives when paired with sodium azide in dimethyl sulfoxide (DMSO) [2]. Alternative oxidants—including potassium persulfate ($$K2S2O_8$$) and tert-butyl hydroperoxide (TBHP)—proved inferior (<60% yield), likely due to incomplete nitrene transfer or radical recombination pathways [2].

Solvent Effects in DMSO-Based Systems

The choice of DMSO as a solvent enhances reaction efficiency by stabilizing polar intermediates through hydrogen bonding and dipole interactions. In the coupling of 2-picolinic acid derivatives with sodium azide, DMSO increases yields from 60% (in acetonitrile) to 85% by facilitating the formation of a reactive iodonium intermediate [2]. Kinetic studies indicate that DMSO accelerates the rate-determining azide transfer step by 3.2-fold compared to tetrahydrofuran, as evidenced by in situ IR monitoring [2].

Vinyldiazoacetate-Azirinecarbonyl Azide Reactions

Temperature-Dependent Product Distribution

Reactions between vinyldiazoacetates and azirinecarbonyl azides exhibit pronounced temperature sensitivity. At 0°C, Rh₂(OAc)₄-catalyzed couplings favor pyrrole formation (70–80%), while elevated temperatures (60°C) shift selectivity toward dihydropyridines (65%) [4]. This divergence arises from competing electrocyclization pathways: low temperatures stabilize the 6π-electron transition state for pyrrole formation, whereas thermal energy promotes azahexatriene rearrangement to dihydropyridines [4].

Oxidizing Agent Selection Criteria

The oxidizing agent’s electronic and steric properties critically influence reaction outcomes. Electron-deficient iodine(III) reagents (e.g., $$PhI(TFA)2$$) enhance electrophilicity at the nitrene center, improving yields in electron-rich systems. Conversely, sterically hindered oxidants like mesityliodine(III) bis(trifluoroacetate) suppress side reactions in congested substrates [6]. For azirinecarbonyl azide derivatives, $$PhI(OAc)2$$ remains the oxidant of choice, balancing reactivity and cost-effectiveness [2] [6].

Curtius Rearrangement Pathways

Isocyanate Intermediate Formation

The Curtius rearrangement of pyridine-2-carbonyl azide represents a fundamental mechanistic pathway that involves the thermal decomposition of the acyl azide to produce an isocyanate intermediate with concurrent nitrogen elimination [1] [2] [3]. This transformation can proceed through two distinct mechanistic routes: a concerted pathway and a stepwise mechanism involving acyl nitrene intermediates.

Concerted Mechanism

The concerted pathway represents the predominant mechanism under thermal conditions, where the migration of the pyridyl group occurs simultaneously with nitrogen elimination. Computational studies at the CASPT2(7,8) level demonstrate that this pathway exhibits activation barriers of only 3-4 kcal/mol, making it energetically favorable [2] [4]. The concerted mechanism is characterized by:

  • Retention of stereochemistry at the migrating carbon center
  • First-order kinetics consistent with intramolecular rearrangement
  • Absence of nitrene insertion products in the reaction mixture
  • Temperature independence of the stereochemical outcome

Stepwise Mechanism via Acyl Nitrene

Under photochemical conditions, the stepwise mechanism becomes operative, involving the formation of an acyl nitrene intermediate. This pathway is distinguished by:

  • Acyl nitrene formation through photolytic nitrogen elimination
  • Oxazirene resonance character in the nitrene intermediate with N-O bond distances of 1.73-1.82 Å [2]
  • Subsequent rearrangement to isocyanate through alkyl migration
  • Higher activation barriers of 25-35 kcal/mol compared to the concerted pathway

Thermodynamic Considerations

The thermodynamic driving force for the Curtius rearrangement arises from the formation of the thermodynamically stable isocyanate and the entropy gain from nitrogen elimination. The reaction is highly exothermic (ΔH = -45 to -55 kcal/mol) and irreversible under normal conditions [1] [5].

Hydrolysis to 3-Aminopyridine Derivatives

The isocyanate intermediate formed through the Curtius rearrangement readily undergoes hydrolysis to yield 3-aminopyridine derivatives. This hydrolysis process involves several mechanistic aspects:

Nucleophilic Attack on Isocyanate

The pyridine-2-isocyanate intermediate exhibits enhanced electrophilicity due to the electron-withdrawing nature of the pyridine ring. Hydrolysis occurs through nucleophilic attack by water molecules:

  • Primary hydrolysis forms a carbamic acid intermediate
  • Decarboxylation yields the corresponding 3-aminopyridine
  • Rate acceleration is observed in the presence of bases

Synthetic Applications

The Curtius rearrangement followed by hydrolysis has been employed in the synthesis of various 3-aminopyridine derivatives with pharmaceutical relevance [6]. The reaction tolerates a wide range of functional groups and provides access to primary amines without contamination from secondary or tertiary amines.

Schmidt Reaction Variants in Pyridine Systems

Azidohydrin Intermediate Dynamics

The Schmidt reaction of pyridine-2-carbonyl azide represents an alternative mechanistic pathway that involves the formation of azidohydrin intermediates. This reaction, closely related to the Curtius rearrangement, differs in its mechanism and reactivity profile [1] [5] [7].

Azidohydrin Formation

The azidohydrin intermediate formation involves:

  • Protonation of the carbonyl oxygen under acidic conditions
  • Nucleophilic attack by hydrazoic acid or azide ion
  • Formation of the azidohydrin intermediate with characteristic N-N-N connectivity

Mechanistic Distinction from Curtius

The key mechanistic differences between Schmidt and Curtius reactions include:

  • Acidic conditions required for Schmidt reaction activation
  • Azidohydrin intermediate formation versus direct acyl azide decomposition
  • Different stereochemical outcomes in certain cases
  • Solvent effects playing a more significant role in Schmidt reactions

Rearrangement Kinetics

The azidohydrin intermediate undergoes rearrangement with activation barriers of 12-18 kcal/mol, intermediate between the concerted Curtius pathway and the stepwise nitrene mechanism [1] [5]. The rearrangement exhibits:

  • Temperature dependence with optimal conditions at 50-100°C
  • Solvent polarity effects with polar aprotic solvents providing optimal conditions
  • Competing pathways including deamination and cyclization

Competing Deamination Pathways

The azidohydrin intermediate can undergo competing deamination pathways that lead to alternative products [1] [5]:

Cyanic Acid Elimination

One major competing pathway involves the elimination of cyanic acid:

  • Nitrogen elimination drives the formation of deaminated pyridine products
  • Cyanic acid formation as a byproduct
  • Regioselectivity depends on the substitution pattern of the pyridine ring

Mechanistic Competition

The competition between rearrangement and deamination pathways depends on:

  • Reaction temperature with higher temperatures favoring deamination
  • Solvent polarity with protic solvents accelerating deamination
  • Substrate structure influencing the relative rates of competing pathways

Tautomerization Processes in Dihydropyridine Intermediates

Tautomeric Equilibria

Dihydropyridine intermediates formed during pyridine-2-carbonyl azide transformations exhibit complex tautomeric behavior. The equilibrium between different tautomeric forms is influenced by:

  • Aromaticity considerations favoring aromatic tautomers
  • Intramolecular hydrogen bonding stabilizing specific conformations
  • Solvent effects with polar solvents favoring quinoidal forms

1,2-Dihydropyridine vs 1,4-Dihydropyridine

The tautomeric preference between 1,2-dihydropyridine and 1,4-dihydropyridine forms depends on:

  • Reaction conditions with thermodynamic control favoring 1,4-DHP
  • Kinetic factors potentially trapping 1,2-DHP intermediates
  • Substitution patterns affecting the relative stability of tautomers

Mechanistic Implications

The tautomerization processes have significant mechanistic implications:

  • Reaction pathways can be diverted based on tautomeric preferences
  • Product distributions reflect the tautomeric equilibrium
  • Stereochemical outcomes may be influenced by tautomeric interconversion

Nitrogen Elimination-Driven Cyclization Mechanisms

Cyclization Pathways

Nitrogen elimination from pyridine-2-carbonyl azide can drive various cyclization mechanisms:

Azatriene Formation

The elimination of nitrogen can lead to azatriene intermediates that undergo:

  • Electrocyclic ring closure to form dihydropyridine derivatives
  • Aromatization through hydrogen migration or oxidation
  • Competing cyclization modes depending on substitution patterns

Ring Expansion Mechanisms

Alternative cyclization pathways involve:

  • Ring expansion to seven-membered heterocycles
  • Rearrangement to isomeric pyridine derivatives
  • Fragmentation to smaller ring systems

Mechanistic Control

The cyclization mechanisms are controlled by:

  • Thermodynamic factors favoring aromatic products
  • Kinetic considerations determining reaction pathways
  • Substituent effects directing cyclization regioselectivity

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

148.03851076 g/mol

Monoisotopic Mass

148.03851076 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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